molecular formula C7H3BrClNO2S B2964848 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide CAS No. 87476-69-5

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide

Cat. No.: B2964848
CAS No.: 87476-69-5
M. Wt: 280.52
InChI Key: GCZATFRLSCYOLO-UHFFFAOYSA-N
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Description

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a halogenated benzisothiazole derivative characterized by a sulfone group (1,1-dioxide) and substituents at the 3- and 6-positions (chloro and bromo, respectively). While the exact molecular formula is unclear due to conflicting evidence (e.g., CAS 62473-92-1 corresponds to 6-bromosaccharin, C₇H₄BrNO₃S, without a chlorine substituent), the compound described in includes both bromo and chloro groups . Its molecular weight is approximately 262.08 g/mol, with a predicted density of 1.958 g/cm³ and acidic pKa ~1.15, suggesting strong electron-withdrawing effects . The compound is synthesized via reactions in acetonitrile, followed by purification in ethanol .

Properties

IUPAC Name

6-bromo-3-chloro-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZATFRLSCYOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)S(=O)(=O)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide typically involves the introduction of bromine and chlorine atoms into the benzisothiazole ring. One common method is the halogenation of benzisothiazole derivatives using brominating and chlorinating agents under controlled conditions. For example, the reaction of 3-chlorobenzisothiazole with bromine in the presence of a suitable solvent can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chlorobenzisothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the function of enzymes involved in cell division, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 6-Bromosaccharin (6-Bromo-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) : Lacks the 3-chloro substituent, reducing steric and electronic effects compared to the target compound. Exhibits similar sulfone reactivity but lower halogen-induced deactivation .
  • N-Acylated 1,2-Thiazetidine 1,1-Dioxides : Feature a four-membered thiazetidine ring instead of benzisothiazole. These compounds are moisture-sensitive, hydrolyzing to sulfonic acids, whereas the bromo-chloro derivative’s aromatic stability may enhance hydrolytic resistance .
  • 3-{4-[(4-Chlorophenyl)carbonyl]piperazin-1-yl}-1,2-benzisothiazole 1,1-Dioxide (CAS 353262-39-2) : Contains a piperazinyl-chlorophenyl group, increasing solubility in polar solvents compared to the halogenated target compound .

Physical and Chemical Properties

Property 6-Bromo-3-chlorobenzisothiazole 1,1-Dioxide 6-Bromosaccharin N-Acylated Thiazetidines
Molecular Weight ~262.08 g/mol 262.08 g/mol 200–300 g/mol (varies)
Density 1.958 g/cm³ 1.958 g/cm³ 1.2–1.6 g/cm³
pKa ~1.15 ~1.15 ~2.5–3.0 (sulfonic acid form)
Stability Moderate (aromatic stabilization) High Low (hydrolyzes readily)

Reactivity

  • Electrophilic Substitution : The electron-withdrawing bromo and chloro groups deactivate the benzisothiazole ring, directing electrophiles to meta/para positions. This contrasts with dihydrothiophene dioxides (), where bromine addition depends on sulfone conjugation .
  • Nucleophilic Attack : The sulfone group in the target compound is less reactive than in thiazetidines, where sulfonyl peptides hydrolyze rapidly .

Biological Activity

6-Bromo-3-chlorobenzisothiazole 1,1-dioxide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzisothiazole core with bromine and chlorine substituents. Its structure can be represented as follows:

C7H4BrClN2O2S\text{C}_7\text{H}_4\text{BrClN}_2\text{O}_2\text{S}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogens (bromine and chlorine) enhances its reactivity and potential for binding to target sites.

Antimicrobial Activity

Research has demonstrated that compounds with a benzisothiazole structure exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of benzisothiazole showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzisothiazole derivatives. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent .

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Ampicillin16Staphylococcus aureus
Ciprofloxacin8Escherichia coli

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound demonstrated significant growth inhibition in MCF-7 breast cancer cells with an IC50 value of 15 µM .

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of benzisothiazoles. The introduction of various substituents has been shown to enhance their biological properties. A systematic study indicated that modifications at the nitrogen atom significantly impacted the compound's activity against cancer cells .

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